molecular formula C5H2BrClN4 B13117207 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B13117207
M. Wt: 233.45 g/mol
InChI Key: PXJRCLKGNAEAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 6-Bromo-3-chloro-triazolo[4,3-a]pyrimidine

Molecular Geometry and Crystallographic Analysis

The molecular formula C₅H₂BrClN₄ confirms a bicyclic structure comprising a pyrimidine ring fused to a triazole moiety. Single-crystal X-ray diffraction studies on analogous triazolopyrimidine systems reveal planar geometries, with bond lengths and angles consistent with aromatic heterocycles. For example, in 4,5-dihydro-5-oxo-triazolo-[1,5-a]pyrimidine, the triazole and pyrimidine rings exhibit bond lengths of 1.32–1.39 Å for C–N and 1.36–1.41 Å for C–C, characteristic of delocalized π-electrons. Halogen substituents (Br and Cl) introduce steric and electronic perturbations, potentially distorting the planar structure.

Table 1: Predicted Crystallographic Parameters

Parameter Value (Å/°)
C–Br Bond Length 1.90–1.93
C–Cl Bond Length 1.72–1.75
N–C–N Bond Angle 116–120
Dihedral Angle (Triazole-Pyrimidine) 0–5°

The chlorine atom at position 3 likely participates in intermolecular halogen bonding, as observed in related chloro-substituted triazolopyrimidines.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra for this compound are inferred from structurally similar triazolopyrimidines. The deshielded proton at position 7 (pyrimidine ring) typically resonates near δ 8.9–9.2 ppm due to electron-withdrawing effects from the triazole ring. Bromine and chlorine substituents further deshield adjacent carbons, with C-6 (Br-substituted) and C-3 (Cl-substituted) appearing at δ 120–125 ppm and δ 135–140 ppm in ¹³C NMR, respectively.

Table 2: Predicted NMR Chemical Shifts

Position ¹H Shift (ppm) ¹³C Shift (ppm)
C-3 (Cl) 138.5
C-6 (Br) 122.7
H-7 9.1

Coupling constants between H-7 and H-5 (J ≈ 5–7 Hz) confirm the fused ring system’s rigidity.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Key IR absorptions include:

  • C–Br Stretch : 550–600 cm⁻¹ (strong, broad).
  • C–Cl Stretch : 750–800 cm⁻¹.
  • Triazole Ring Vibrations:
    • N–N Stretch: 1,100–1,150 cm⁻¹.
    • C=N Stretch: 1,550–1,600 cm⁻¹.

The absence of N–H stretches above 3,000 cm⁻¹ suggests the predominance of non-tautomeric forms in solid-state spectra.

UV-Vis Absorption Profiles and Electronic Transitions

The compound exhibits a π→π* transition in the 260–280 nm range, attributed to the conjugated triazole-pyrimidine system. Bromine and chlorine substituents induce bathochromic shifts (~10–15 nm) compared to non-halogenated analogs due to their electron-withdrawing effects. A weaker n→π* transition near 320 nm arises from lone pairs on nitrogen and halogens.

Table 3: Electronic Transition Parameters

Transition Type Wavelength (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
π→π* 275 8,500
n→π* 320 450

Tautomeric Equilibrium Studies in Solution Phase

Quantum mechanical calculations on analogous systems predict two dominant tautomers for 6-bromo-3-chloro-triazolo[4,3-a]pyrimidine:

  • N1-Protonated Form : Proton resides on the triazole nitrogen (ΔG ≈ 0 kcal/mol).
  • N4-Protonated Form : Less stable by ~2–3 kcal/mol.

In aqueous solution, polar solvents stabilize the N1 tautomer through hydrogen bonding, as evidenced by pH-dependent NMR studies on related compounds. Free energy barriers for tautomer interconversion range from 10–15 kcal/mol, indicating slow exchange at room temperature.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H

InChI Key

PXJRCLKGNAEAPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NN=C(N21)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of the target enzymes .

Comparison with Similar Compounds

Structural and Electronic Differences

Triazolopyrimidines exhibit significant variability in bioactivity and reactivity depending on the substitution pattern and ring fusion regiochemistry. Key comparisons include:

  • Regioisomers :
    • [1,2,4]Triazolo[1,5-a]pyrimidines vs. [1,2,4]Triazolo[4,3-a]pyrimidines :
  • The position of the triazole ring fusion alters electronic environments. For example, [1,2,4]triazolo[4,3-a]pyrimidines exhibit distinct NMR shifts compared to [1,5-a] regioisomers. In [1,2,4]triazolo[4,3-a]pyrimidines, C3-H and C5-H protons appear more downfield due to anisotropic effects from the triazole ring .
  • Differentiation between regioisomers is reliably achieved via ¹H-¹⁵N HMBC NMR experiments, which highlight differences in nitrogen connectivity .

  • This derivative is a key intermediate in Suzuki cross-coupling reactions for generating aryl-substituted analogs . 3-Chloro Substitution: Chlorine at position 3 may increase metabolic stability and influence intermolecular interactions, as seen in related triazolopyrimidines with halogen substituents .

Table 2: Bioactivity of Selected Triazolopyrimidines

Compound Substituents Activity (IC₅₀/MIC) Target Reference
Pyrazolo[1,5-a]pyrimidine 7c 6-Bromo, coumarin-linked 2.70 µM (HepG2) Liver carcinoma
Bis-triazolopyrimidine 3g 4-Nitrophenyl 10 µg/mL (S. aureus) Gram-positive bacteria
Thiadiazole 18a 1,3,4-Thiadiazole Comparable to furosemide Hypertension
Physicochemical Properties
  • Solubility : Halogenation (Br, Cl) reduces aqueous solubility but improves lipid membrane permeability, critical for CNS-targeting agents.
  • Stability : Chlorine at position 3 enhances metabolic stability against oxidative degradation, as observed in related antihypertensive triazolopyrimidines .

Q & A

Q. What are the primary synthetic routes for 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine, and how do reaction conditions impact yields?

Methodological Answer: Two common methods are used for synthesizing triazolopyrimidine derivatives:

  • Method A : Reacting 2-hydrazinopyrimidine with acid chlorides or related reagents under controlled conditions. This method typically requires anhydrous solvents (e.g., DMF) and elevated temperatures (~105°C) to facilitate cyclization .
  • Method B : Oxidative cyclization of hydrazones using agents like bromine or FeCl₃. This approach often achieves moderate to high yields but requires careful control of stoichiometry to avoid over-oxidation .

Q. Key Factors Affecting Yield :

  • Purity of starting materials (e.g., 3-amino[1,2,4]triazoles).
  • Solvent choice (polar aprotic solvents like DMF improve reactivity).
  • Temperature optimization to balance reaction rate and side-product formation.
MethodStarting MaterialReagent/ConditionsYield Range (%)Reference
A2-HydrazinopyrimidineAcid chloride, DMF, 105°C60–85
BHydrazone derivativeBr₂ or FeCl₃, RT to reflux45–75

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves structural ambiguities (e.g., regioselectivity of substitutions). For example, crystallographic data (CCDC 1906114) confirmed the C-6 bromine substitution in analogous triazolopyrimidines .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies halogen positions and ring conformation. Coupling patterns in aromatic regions distinguish between triazolo and pyrimidine protons .
  • Mass Spectrometry : High-resolution MS validates molecular weight and halogen isotopic signatures (e.g., Br/Cl doublets) .

Advanced Research Questions

Q. How does the triazolopyrimidine ring system influence regioselective substitution at C-6 versus other positions?

Methodological Answer: The electron-deficient triazolopyrimidine ring directs electrophilic substitutions to C-6 due to:

  • Electronic Effects : The nitrogen-rich ring creates electron-deficient regions, favoring electrophilic attack at C-6. Chlorosulfonation studies confirm this preference, with >90% selectivity at C-6 under acidic conditions .
  • Steric Factors : Bulky substituents at C-3 (e.g., chlorine) further block alternative positions, enhancing C-6 reactivity .

Q. Contradictions to Address :

  • In rare cases, steric hindrance from C-3 substituents may force substitutions at C-5. Researchers should verify regiochemistry via NOESY NMR or X-ray crystallography .

Q. What strategies mitigate discrepancies in reported reactivity or yields for halogenated triazolopyrimidines?

Methodological Answer:

  • Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., BBr₃ for demethylation) to improve reproducibility .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized hydrazones in Method B) and adjust stoichiometry .
  • Cross-Validation : Compare synthetic routes (e.g., Method A vs. B) for the same target compound to isolate variables affecting yield .

Q. How can the triazolopyrimidine core be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bromine/Chloro Exchange : Replace bromine at C-6 via Suzuki coupling to introduce aryl/heteroaryl groups for SAR testing .
  • Derivatization at C-3 : React the chlorine substituent with amines or thiols under nucleophilic aromatic substitution (e.g., K₂CO₃ in DMF at 70°C) .
  • Pharmacophore Hybridization : Fuse with pyridazine or pyrazine rings (e.g., via [4+2] cycloaddition) to enhance bioactivity .

Q. What safety protocols are essential for handling halogenated triazolopyrimidines?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .

Q. How can computational modeling guide the design of triazolopyrimidine-based inhibitors?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases). Validate with enzymatic assays .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .
  • ADMET Prediction : Assess bioavailability and toxicity early in drug development to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.